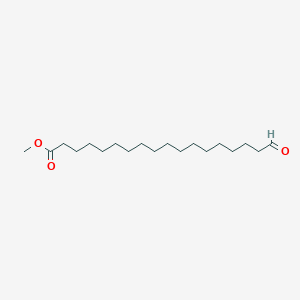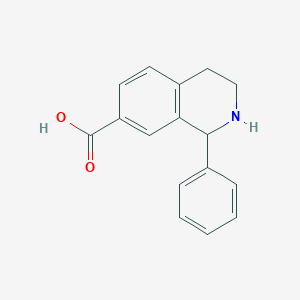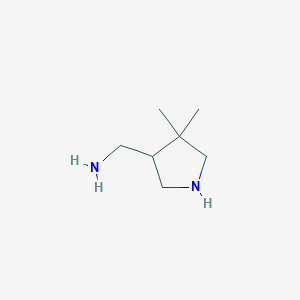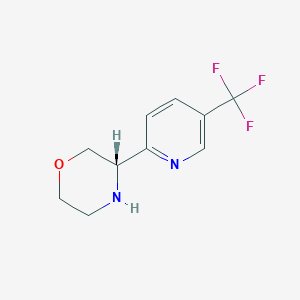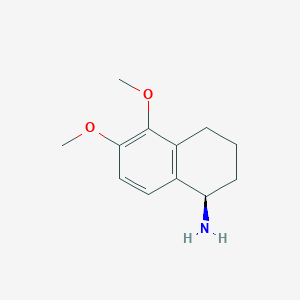
Zinc(II) 4-dodecylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc(II) 4-dodecylbenzenesulfonate is a chemical compound that combines zinc ions with 4-dodecylbenzenesulfonate. This compound is known for its surfactant properties, making it useful in various industrial applications. It is often used in formulations where both the properties of zinc and the surfactant nature of dodecylbenzenesulfonate are beneficial.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(II) 4-dodecylbenzenesulfonate typically involves the reaction of zinc salts with 4-dodecylbenzenesulfonic acid. One common method is to dissolve zinc sulfate in water and then add 4-dodecylbenzenesulfonic acid under stirring conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. Large-scale production often uses continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to obtain a product that meets industrial standards.
化学反応の分析
Types of Reactions
Zinc(II) 4-dodecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert the zinc ion back to its metallic state.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: These often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Zinc(II) 4-dodecylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: It is widely used in the production of detergents, emulsifiers, and corrosion inhibitors
作用機序
The mechanism by which Zinc(II) 4-dodecylbenzenesulfonate exerts its effects is primarily through its surfactant properties. The compound can reduce surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. The zinc ion can also participate in catalytic processes, enhancing the reactivity of the compound .
類似化合物との比較
Similar Compounds
Zinc(II) bis(dithiocarbamate): Used in humidity sensors and has different functional properties.
Benzothiazole-substituted formazanate zinc(II) complex: Employed in resistive memory devices and has unique electrochemical properties.
Uniqueness
Zinc(II) 4-dodecylbenzenesulfonate is unique due to its combination of surfactant properties and the catalytic activity of zinc. This dual functionality makes it particularly useful in applications where both properties are required, such as in detergents and corrosion inhibitors.
特性
分子式 |
C36H58O6S2Zn |
|---|---|
分子量 |
716.4 g/mol |
IUPAC名 |
zinc;4-dodecylbenzenesulfonate |
InChI |
InChI=1S/2C18H30O3S.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h2*13-16H,2-12H2,1H3,(H,19,20,21);/q;;+2/p-2 |
InChIキー |
FTTUSTFQYAGFDH-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


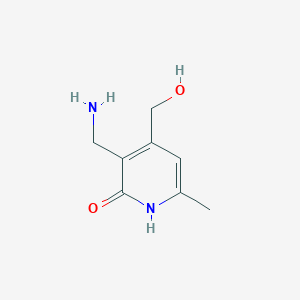
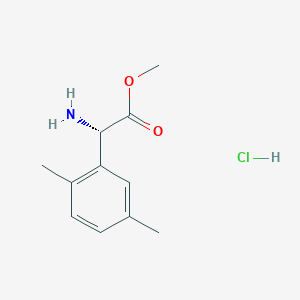
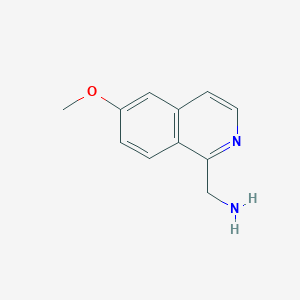

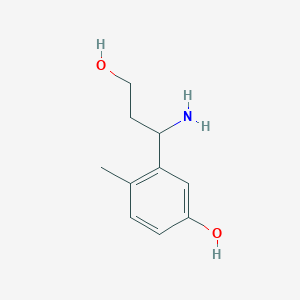
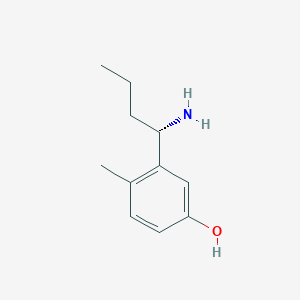
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)

![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)
